Rhodinyl propionate
CAS No.: 105-89-5
Cat. No.: VC21020713
Molecular Formula: C13H24O2
Molecular Weight: 212.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 105-89-5 |
---|---|
Molecular Formula | C13H24O2 |
Molecular Weight | 212.33 g/mol |
IUPAC Name | 3,7-dimethyloct-7-enyl propanoate |
Standard InChI | InChI=1S/C13H24O2/c1-5-13(14)15-10-9-12(4)8-6-7-11(2)3/h12H,2,5-10H2,1,3-4H3 |
Standard InChI Key | HIOFEMJTKIEZFX-UHFFFAOYSA-N |
Isomeric SMILES | CCC(=O)OCC[C@@H](C)CCCC(=C)C |
SMILES | CCC(=O)OCCC(C)CCCC(=C)C |
Canonical SMILES | CCC(=O)OCCC(C)CCCC(=C)C |
Introduction
Chemical Identification and Properties
Rhodinyl propionate (CAS No. 105-89-5) is an ester derived from rhodinol and propionic acid with the molecular formula C₁₃H₂₄O₂ and a molecular weight of 212.33 g/mol . Its IUPAC name is 3,7-dimethyloct-7-en-1-yl propanoate . This compound belongs to the class of organic compounds known as fatty alcohol esters, specifically classified as ester derivatives of a fatty alcohol .
Physical and Chemical Properties
The physical and chemical properties of rhodinyl propionate have been extensively characterized through both experimental and computational methods. These properties influence its behavior in various applications and formulations.
Chemical Structure and Nomenclature
Rhodinyl propionate is known by several synonyms in the scientific and industrial literature, reflecting its widespread use and historical development. The compound features an ester linkage between rhodinol (3,7-dimethyl-7-octen-1-ol) and propionic acid .
Common synonyms include:
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Rhodinylpropionat
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3,7-dimethyl-7-octen-1-opropionate
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3,7-dimethyl-7-octen-1-opropanoate
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7-Octen-1-ol, 3,7-dimethyl-, propanoate
The chemical structure contains a primary ester group with a branched chain containing a terminal alkene functionality. This structure contributes to its distinctive sensory properties and chemical reactivity.
Sensory Characteristics
The sensory profile of rhodinyl propionate is a critical aspect of its commercial value and applications in both fragrance and flavor compositions.
Olfactory Profile
Rhodinyl propionate possesses a sweet odor reminiscent of rose and geranium with a distinctive verbena-like undertone . Its odor type is classified as floral, making it a valuable ingredient in perfumery and fragrance applications . The compound has a rich, sweet character that contributes depth to fragrance compositions .
Flavor Profile
In flavor applications, rhodinyl propionate imparts a rich, sweet taste that enhances various flavor compositions . Its taste is noticeably sweeter and richer compared to similar compounds like citronellyl propionate . This characteristic makes it particularly suitable for fruit-based flavors and sweet profile applications.
Synthesis and Production Methods
The industrial production of rhodinyl propionate primarily relies on esterification reactions between rhodinol and propionic acid or its derivatives.
Synthetic Routes
The most common synthesis method involves the esterification of rhodinol (3,7-dimethyl-7-octen-1-ol) with propionic acid or propionic anhydride. This reaction typically employs catalysts such as sulfuric acid or enzymatic catalysts to facilitate the formation of the ester bond.
Industrial Production
On an industrial scale, the production process typically involves continuous feeding of rhodinol and propionic acid into a reactor system. The reaction mixture is heated in the presence of an acid catalyst, followed by purification through distillation to obtain the final product with high purity. Modern production methods aim to optimize yield while minimizing waste and energy consumption.
Chemical Reactions and Stability
Rhodinyl propionate participates in several chemical reactions that are relevant to its application and storage stability.
Hydrolysis
In the presence of water and acid or base catalysts, rhodinyl propionate can undergo hydrolysis, reverting to its constituent components: rhodinol and propionic acid. This reaction is particularly relevant in aqueous formulations and during metabolism in biological systems.
Oxidation and Reduction
Like other esters with unsaturated components, rhodinyl propionate can undergo oxidation reactions, particularly at the alkene functionality. Oxidizing agents can convert the compound to corresponding aldehydes or carboxylic acids. Conversely, reducing agents can reduce the ester to its corresponding alcohol derivatives.
Applications and Uses
Rhodinyl propionate finds widespread application across multiple industries, with particularly significant roles in fragrance and flavor formulations.
Fragrance Industry Applications
In the fragrance industry, rhodinyl propionate serves as a valuable modifier for acetate in various fragrance types including rose, carnation, oriental, and balsamic compositions . Its richer odor compared to rhodinyl acetate makes it particularly suitable for creating depth in fragrance formulations, though it lacks the freshness that characterizes the acetate version .
The compound blends exceptionally well with balsamic and citrus-balsamic notes, making it valuable for creating rich oriental fragrance types . Its stability and performance characteristics in various product applications have been documented:
Application Type | Performance Rating | Notes |
---|---|---|
Fine Fragrances | High | Adds depth and richness |
Cosmetic Products | Good | Stable in various formulations |
Soaps and Detergents | Moderate | Provides lasting floral notes |
Air Fresheners | Good | Contributes to balanced compositions |
Food Industry Applications
In the food industry, rhodinyl propionate is used as a flavoring agent in various food products. It contributes to flavor compositions such as:
The typical concentration used in flavor applications is reported to be modest, reflecting its potency and efficiency as a flavoring agent . Its status as a food additive has been evaluated by regulatory authorities worldwide, with authorizations in multiple jurisdictions.
Metabolism and Biological Activity
The biological fate of rhodinyl propionate in living systems involves several metabolic pathways that influence its safety profile and biological effects.
Metabolic Pathways
The primary metabolic pathway for rhodinyl propionate involves hydrolysis by carboxylesterases, which are abundant in various tissues, particularly the liver. This hydrolysis yields rhodinol and propionic acid, which undergo further metabolism through established pathways.
Systemic Exposure and Intake
Daily intake of rhodinyl propionate has been evaluated in different geographical regions. According to the Joint FAO/WHO Expert Committee on Food Additives (JECFA), the estimated daily per capita intake is:
Region | Estimated Daily Intake |
---|---|
USA | 0.02 µg/person |
Europe | Unknown/Not specified |
This level of intake is significantly below thresholds that would raise safety concerns .
Regulatory Body/Region | Status | Specifications |
---|---|---|
FEMA | Listed (No. 2986) | Flavor use approved |
FDA | 21 CFR 172.515 | Food additive |
EU/UK | Authorized | ≥95% purity required |
JECFA | Evaluated (No. 64) | No safety concern |
In Great Britain (England, Scotland, Wales), rhodinyl propionate is authorized as a flavoring substance with a required purity of at least 95% .
Comparison with Similar Compounds
The structural and functional characteristics of rhodinyl propionate can be better understood by comparing it with related compounds.
Comparison with Other Rhodinyl Esters
Rhodinyl propionate has a richer odor than rhodinyl acetate but lacks the freshness characteristic of the acetate derivative . Among the rhodinyl esters (formate, acetate, propionate, butyrate, isobutyrate), each has distinct sensory properties that make them suitable for different applications in fragrance and flavor formulations.
Comparison with Similar Terpenoid Esters
Compared to citronellyl propionate, rhodinyl propionate has a notably sweeter and richer sensory profile . This difference highlights the impact of subtle structural variations on the sensory properties of these compounds.
Compound | Odor Characteristics | Taste Profile | Applications |
---|---|---|---|
Rhodinyl propionate | Rose-geranium with verbena undertone | Sweet and rich | Rose, Oriental types, Berry flavors |
Citronellyl propionate | Less sweet, fresher note | Less rich | Citrus, fresh compositions |
Geranyl propionate | Different floral profile | Different taste profile | Various fragrance types |
The estimated daily intake of these compounds also varies significantly, as shown in the following table based on JECFA data:
Compound | USA Intake (µg/person/day) | Europe Intake (µg/person/day) |
---|---|---|
Rhodinyl propionate | 0.02 | Unknown |
Citronellyl propionate | 1.5 | 41 |
Geranyl propionate | 11 | 81 |
Neryl propionate | 1.1 | 4.3 |
This comparison highlights the relatively low consumption of rhodinyl propionate compared to similar compounds .
Region | Number of Suppliers Identified |
---|---|
China | 4 |
United States | 5 |
United Kingdom | 1 |
Germany | 1 |
Global Total | 12 |
This global supply chain ensures availability for various industrial applications .
Supplier | Package Size | Price (USD) | Year Reported |
---|---|---|---|
American Custom Chemicals Corporation | 10g | $1,472.63 | 2021 |
AHH | 10g | $768.00 | 2021 |
These prices likely reflect high-purity research-grade material rather than bulk industrial pricing .
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